![molecular formula C10H10N6O B14595139 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)–
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide typically involves the reaction of cyanoacetohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. Common reagents used in this synthesis include cyanoacetohydrazide, aldehydes or ketones, and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as cyanide ions (CN⁻) and halides (Cl⁻, Br⁻) are frequently employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazones and related compounds.
Applications De Recherche Scientifique
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
- 2-cyano-N-(2-nitrophenyl)acetamide
Uniqueness
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N6O |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide |
InChI |
InChI=1S/C10H10N6O/c11-6-9(10(17)13-7-14-12)16-15-8-4-2-1-3-5-8/h1-5,7,9H,12H2,(H,13,14,17) |
Clé InChI |
GSAKUYQCVMLIES-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=NC(C#N)C(=O)N/C=N/N |
SMILES canonique |
C1=CC=C(C=C1)N=NC(C#N)C(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


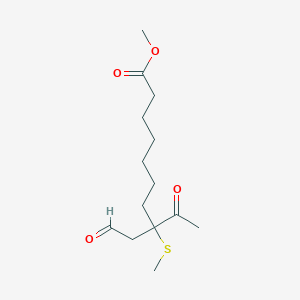
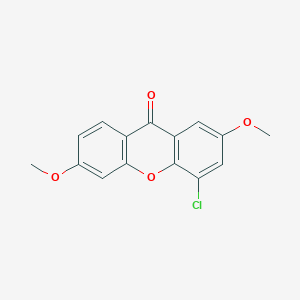
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
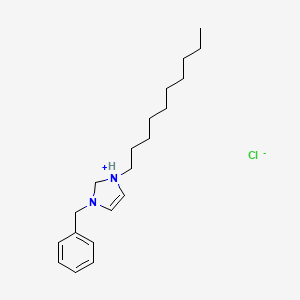
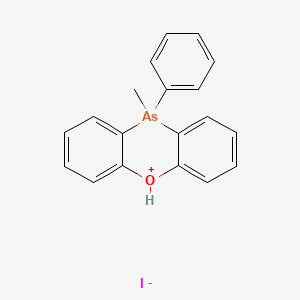
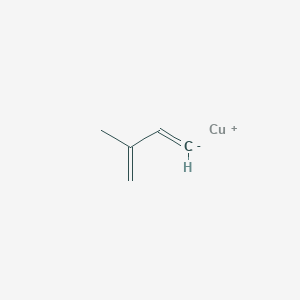
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
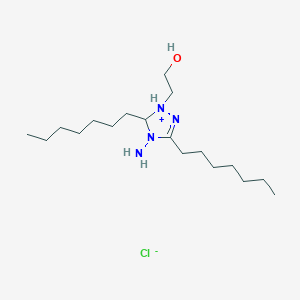
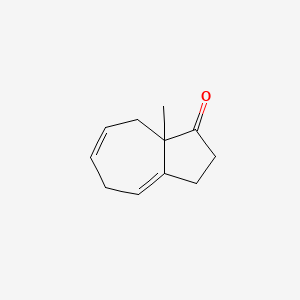
![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
